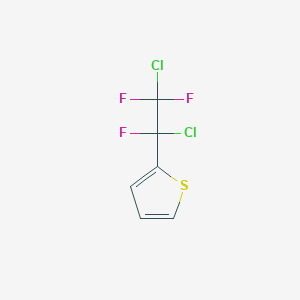

2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dichloro-1,2,2-trifluoroethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3S/c7-5(9,6(8,10)11)4-2-1-3-12-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHZPVKGFZOVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 1,2 Dichloro 1,2,2 Trifluoroethyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-(1,2-dichloro-1,2,2-trifluoroethyl)thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive map of its molecular architecture.

The ¹H and ¹³C NMR spectra reveal the structure of the thiophene (B33073) ring and the connectivity of the dichloro-trifluoroethyl substituent.

Proton (¹H) NMR: The thiophene ring of a 2-substituted thiophene typically displays a characteristic set of signals for its three protons. These protons form an AMX spin system, resulting in distinct multiplets. The proton on C5 (H-5) is expected to appear as a doublet of doublets, coupled to both H-4 and H-3. Similarly, H-4 will be a doublet of doublets, and H-3 will be a doublet of doublets. The electron-withdrawing nature of the halogenated side chain is expected to shift these signals downfield compared to unsubstituted thiophene.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. The four carbons of the thiophene ring will have distinct chemical shifts, with the carbon atom directly attached to the substituent (C2) showing a significant shift. The two carbons of the ethyl side chain will also be visible, with their signals split due to coupling with the attached fluorine atoms (J-coupling). For instance, the carbon of the -CFCl- group would appear as a doublet, while the carbon of the -CF₂Cl group would appear as a triplet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for substituted thiophenes and halogenated alkanes. Actual experimental values may vary.

| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | ¹H NMR | 7.2 - 7.4 | dd | J(H3-H4) ≈ 3.5-5.0, J(H3-H5) ≈ 1.0-1.5 |

| H-4 | ¹H NMR | 7.0 - 7.2 | dd | J(H4-H3) ≈ 3.5-5.0, J(H4-H5) ≈ 2.5-3.5 |

| H-5 | ¹H NMR | 7.5 - 7.7 | dd | J(H5-H4) ≈ 2.5-3.5, J(H5-H3) ≈ 1.0-1.5 |

| Thiophene C | ¹³C NMR | 125 - 145 | s, d | - |

| Side Chain C | ¹³C NMR | 115 - 130 | d, t | ¹J(C-F) ≈ 250-300, ²J(C-F) ≈ 20-40 |

¹⁹F NMR is exceptionally sensitive and provides a wide range of chemical shifts, making it ideal for analyzing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is crucial for confirming the structure of the side chain.

The side chain, -CFCl-CF₂Cl, contains two distinct fluorine environments.

The single fluorine atom in the -CFCl- group.

The two fluorine atoms in the -CF₂Cl group.

Due to the presence of a chiral center at the -CFCl- carbon, the two fluorine atoms of the adjacent -CF₂Cl group are diastereotopic. semanticscholar.org This means they are chemically non-equivalent and will have different chemical shifts, each appearing as a distinct signal. Consequently, the three fluorine atoms will form an ABX spin system. The signal for the single fluorine (-CFCl -) will be split into a doublet of doublets by the two non-equivalent fluorine atoms on the adjacent carbon. Each of the diastereotopic fluorine atoms (-CF₂ Cl) will appear as a doublet, coupled to the other fluorine on the same carbon (geminal coupling) and further split into a doublet of doublets by the single fluorine on the adjacent carbon (vicinal coupling).

Table 2: Predicted ¹⁹F NMR Data for this compound Chemical shifts are referenced to CFCl₃. Predicted values are based on structurally similar fluorinated alkanes.

| Fluorine Atom(s) | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -F CCl- | -70 to -90 | dd | J(F-Fa) ≈ 15-25, J(F-Fb) ≈ 15-25 |

| -CF₂ Cl (Fa) | -110 to -130 | dd | J(Fa-Fb) ≈ 150-250 (geminal), J(Fa-F) ≈ 15-25 (vicinal) |

| -CF₂ Cl (Fb) | -110 to -130 | dd | J(Fb-Fa) ≈ 150-250 (geminal), J(Fb-F) ≈ 15-25 (vicinal) |

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the thiophene ring (H-3, H-4, and H-5), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal in the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It would be instrumental in connecting the thiophene ring to the side chain by showing correlations between the thiophene protons (e.g., H-3) and the carbons of the ethyl group.

Solid-State NMR could be utilized if the compound is crystalline to study its conformation and packing in the solid state, providing information that is not accessible from solution-state NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₃Cl₂F₃S), the exact mass of the molecular ion ([M]⁺) can be calculated and compared to the experimental value to confirm its elemental composition. The characteristic isotopic pattern arising from the two chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the presence of two chlorine atoms in the molecule.

Table 3: Calculated Exact Mass for this compound

| Formula | Ion | Calculated Exact Mass (m/z) |

| C₆H₃³⁵Cl₂F₃S | [M]⁺ | 251.9284 |

| C₆H₃³⁵Cl³⁷ClF₃S | [M+2]⁺ | 253.9255 |

| C₆H₃³⁷Cl₂F₃S | [M+4]⁺ | 255.9225 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. nih.gov This method is ideal for assessing the purity of this compound and for identifying any volatile impurities. publisso.de

The mass spectrum obtained from GC-MS analysis reveals the fragmentation pattern of the molecule. The electron impact (EI) ionization typically used in GC-MS is a high-energy process that causes the molecular ion to break apart into smaller, characteristic fragment ions. dtic.mil The analysis of these fragments helps to confirm the structure. Common fragmentation pathways for this molecule would likely involve the cleavage of carbon-halogen and carbon-carbon bonds.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment | Formula | Expected m/z | Notes |

| Molecular Ion | [C₆H₃Cl₂F₃S]⁺ | 252 (nominal) | Shows characteristic isotopic pattern for 2 Cl atoms. |

| Loss of Cl | [C₆H₃ClF₃S]⁺ | 217 | Loss of a chlorine radical. |

| Loss of CF₂Cl | [C₅H₃ClS]⁺ | 117 | Cleavage of the C-C bond in the side chain. |

| Thienyl cation | [C₄H₃S]⁺ | 83 | Loss of the entire side chain. |

| Dichlorotrifluoroethyl cation | [C₂Cl₂F₃]⁺ | 151 | Cleavage of the bond to the thiophene ring. |

| Loss of F | [C₆H₃Cl₂F₂S]⁺ | 233 | Loss of a fluorine radical. |

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and analytical characterization of the compound This compound (CAS No. 357-40-4) is not available.

The requested detailed analyses, including Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and X-ray Diffraction (XRD), appear to have not been published. Consequently, the generation of data tables and a thorough discussion of research findings for the specified subsections is not possible at this time.

To provide a scientifically accurate and authoritative article, direct experimental results for the target compound are required. Presenting data from related but structurally different thiophene derivatives would be speculative and would not adhere to the strict focus on "this compound."

Further research and publication in the field of analytical chemistry are needed to elucidate the specific spectroscopic and crystallographic properties of this compound.

Electrochemical Characterization Techniques

Cyclic Voltammetry for Electropolymerization Behavior and Redox Potentials

No studies detailing the cyclic voltammetry of this compound were found. Information regarding its monomer oxidation potential, the electrochemical behavior of the corresponding polymer, its redox potentials, and stability during potential cycling is not available in the scientific literature.

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC)) for Phase Transition Behaviors

There are no published reports on the thermal analysis of this compound. Consequently, data on its phase transitions, such as melting point, boiling point, glass transition, or any liquid crystalline phases, as would be determined by techniques like Differential Scanning Calorimetry (DSC), are unknown.

Microscopic Techniques for Material Morphology

Scanning Electron Microscopy (SEM) for Film Characterization

As no data exists on the successful electropolymerization of this compound, there are no corresponding studies on the morphology of any resulting polymer films. Characterization by Scanning Electron Microscopy (SEM) to determine surface texture, porosity, and uniformity has not been reported.

Polarizing Optical Microscopy for Mesophase Analysis

In the absence of thermal analysis data suggesting liquid crystalline properties, there have been no investigations using Polarizing Optical Microscopy (POM) to identify or analyze any potential mesophases for this compound.

Computational and Theoretical Investigations of 2 1,2 Dichloro 1,2,2 Trifluoroethyl Thiophene Derivatives

Quantum Chemical Calculations (Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), MP2)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For derivatives of 2-(1,2-dichloro-1,2,2-trifluoroethyl)thiophene, DFT is a widely used method due to its favorable balance of computational cost and accuracy in determining ground-state properties. mdpi.com For excited-state phenomena, TD-DFT is the standard approach, although its application to thiophene-based compounds requires careful validation due to potential inaccuracies in predicting excited state ordering. acs.org More computationally intensive methods like MP2 are employed when a higher level of theory is needed to accurately describe electron correlation effects.

The electronic structure of a molecule governs its chemical reactivity and optical properties. Key to this understanding are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and the energy required for electronic excitation. wikipedia.orgmdpi.com

In this compound, the electron-rich thiophene (B33073) ring typically dominates the HOMO, which is characterized by its π-electron system. Conversely, the LUMO is often influenced by both the thiophene ring and the heavily halogenated ethyl side chain. The presence of highly electronegative fluorine and chlorine atoms in the side chain acts to withdraw electron density, which generally lowers the energy levels of both the HOMO and LUMO. rsc.org This effect is particularly pronounced on the LUMO, leading to a modulation of the HOMO-LUMO gap. DFT calculations are instrumental in quantifying these energies and visualizing the spatial distribution of the frontier orbitals.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com Theoretical studies on similar fluorinated thiophene derivatives have shown that fluorination can effectively tune these energy levels, which is a crucial strategy in the design of organic electronic materials. rsc.orgdntb.gov.ua

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference between HOMO and LUMO, related to chemical stability and excitability. wikipedia.org |

Table 1: Representative DFT-calculated electronic structure parameters for this compound. Values are hypothetical and for illustrative purposes.

Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By using DFT, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. researchgate.net This analysis provides a detailed, step-by-step understanding of how a chemical transformation occurs.

For a molecule like this compound, theoretical studies could investigate various reactions, such as electrophilic substitution on the thiophene ring or nucleophilic substitution on the halogenated side chain. The process involves locating the transition state structure for a proposed reaction step and calculating its energy barrier (activation energy). A high energy barrier indicates a slow reaction, while a low barrier suggests a more facile process. nih.gov This predictive capability is crucial for optimizing reaction conditions and guiding synthetic strategies. For instance, calculations could determine the most likely site for lithiation on the thiophene ring or predict the feasibility of a dehalogenation reaction.

Computational methods are routinely used to predict and help interpret various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. DFT calculations can predict NMR chemical shifts with remarkable accuracy, which is especially useful for complex organofluorine compounds containing ¹⁹F atoms. researchgate.net This allows for the confident assignment of signals in experimental spectra to specific atoms within the molecule.

TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netscholaris.ca These calculations can explain the origin of observed electronic transitions, such as π→π* transitions within the thiophene ring. researchgate.net However, it is noted that for thiophene and its derivatives, TD-DFT may incorrectly predict the ordering and character of the lowest excited states, a factor that must be considered when interpreting computational results. acs.org Vibrational frequencies calculated by DFT can be correlated with experimental IR and Raman spectra to identify characteristic functional group vibrations. mdpi.com

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Shift (ppm, reference) |

| ¹H (thiophene) | 7.0 - 7.6 | Varies with position |

| ¹³C (thiophene) | 125 - 140 | Varies with position |

| ¹⁹F (-CF₂Cl) | -60 to -70 | Typical range |

| ¹⁹F (-CFCl-) | -110 to -130 | Typical range |

Table 2: Illustrative comparison of DFT-predicted and typical experimental NMR chemical shifts for nuclei in this compound.

From the fundamental outputs of DFT calculations, such as orbital energies, a variety of conceptual DFT descriptors can be derived to quantify a molecule's reactivity. mdpi.comnih.gov These parameters provide a quantitative framework for understanding chemical behavior.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated from the energies of the HOMO and LUMO. The high electronegativity of the fluorine and chlorine atoms significantly influences the electronic properties of the entire molecule. libretexts.org

Global Hardness (η) and Softness (S): These parameters describe the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity, while a "soft" molecule has a small gap and is more reactive. mdpi.com These descriptors help in predicting the outcomes of reactions based on the Hard and Soft Acids and Bases (HSAB) principle.

The chlorine and fluorine atoms on the ethyl side chain of this compound can participate in specific noncovalent interactions, most notably halogen bonding. tuni.fi A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on another molecule. acs.orgrsc.org

Quantum chemical calculations can map the molecular electrostatic potential (MEP) surface to visualize these electron-deficient and electron-rich regions. nih.gov Advanced computational methods can also be used to precisely calculate the strength of these interactions. acs.org Studies on halothiophenes have shown that the thiophene-bound halogen atoms can act as both halogen bond acceptors and donors. acs.org The interplay of halogen bonding, π-π stacking involving the thiophene rings, and dipole-dipole forces dictates the molecule's self-assembly in the solid state and its interaction with other molecules in solution. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While quantum chemical calculations excel at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational dynamics and intermolecular behavior in condensed phases. uq.edu.au

For this compound, a key area of interest is the conformational flexibility of the haloalkane side chain. Rotation around the single bond connecting the thiophene ring to the ethyl group can lead to different stable conformers (rotational isomers). mdpi.com MD simulations can explore the potential energy landscape of this rotation, identify the most stable conformations, and determine the energy barriers to interconversion. nih.gov This information is crucial for understanding how the molecule's shape influences its packing in a crystal or its binding to a receptor. Furthermore, MD can simulate the behavior of many molecules together in a liquid or solid state, allowing for the study of bulk properties and the collective effects of the intermolecular interactions identified through quantum chemistry.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. Understanding these interactions is key to predicting the physical and chemical properties of a material.

Hirshfeld Surface Analysis

A hypothetical data table for the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface might look as follows. It is important to note that this table is illustrative and not based on published data.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | Data not available |

| Cl···H | Data not available |

| F···H | Data not available |

| S···H | Data not available |

| C···H | Data not available |

| Cl···Cl | Data not available |

| F···Cl | Data not available |

| S···Cl | Data not available |

| F···F | Data not available |

| S···F | Data not available |

| C···C | Data not available |

Quantum Theory of Atoms in Molecules (QTAIM) and Advanced Charge Analysis (ADCH)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of these interactions can be classified as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

Advanced charge analysis methods, such as the Atomic Dipole Moment Corrected Hirshfeld (ADCH) charges, offer a more nuanced understanding of the charge distribution within the molecule, which is crucial for accurately modeling electrostatic interactions.

Structure-Reactivity and Structure-Property Relationships Through Computational Modeling

Computational modeling, often employing Density Functional Theory (DFT), is a powerful approach to establish relationships between the molecular structure and the resulting reactivity and properties. By calculating various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and various reactivity indices, it is possible to predict how structural modifications will influence the chemical behavior and physical properties of the molecule. For instance, such studies could predict the sites most susceptible to nucleophilic or electrophilic attack or how substitutions on the thiophene ring would affect the electronic properties of the material.

In the absence of specific studies on this compound, the scientific community would benefit from future research in this area to fully characterize this compound and unlock its potential for various applications.

Applications in Advanced Materials Science and Organic Synthesis Academic Research Context

Role in Functional Materials Development

The incorporation of fluorine atoms into conjugated polymer backbones can significantly alter their physical and electronic properties. The 2-(1,2-dichloro-1,2,2-trifluoroethyl)thiophene monomer is a key component in this field of research.

Design and Synthesis of Conjugated Polymers with Fluorinated Thiophene (B33073) Units

The introduction of fluorinated substituents, such as the 1,2-dichloro-1,2,2-trifluoroethyl group, to the thiophene ring is a strategic approach to modulate the properties of resulting conjugated polymers. While direct polymerization of this compound is a subject of ongoing research, the broader class of fluorinated polythiophenes has demonstrated significant enhancements in material stability and performance. The strong electron-withdrawing nature of the fluoroalkyl group can lower the HOMO and LUMO energy levels of the polymer, which is a critical factor in the design of materials for electronic applications. This can lead to improved ambient stability and different optoelectronic characteristics compared to their non-fluorinated counterparts.

The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions, where the fluorinated thiophene monomer would be functionalized with reactive groups (e.g., bromine or boronic esters) to facilitate polymerization. The bulky and electron-deficient nature of the 1,2-dichloro-1,2,2-trifluoroethyl substituent is expected to influence the polymer's morphology, solubility, and solid-state packing, all of which are crucial for device performance.

Optoelectronic Materials, including Organic Photovoltaics (OPV)

Fluorinated thiophene-based polymers are actively investigated for their use in optoelectronic devices, particularly organic photovoltaics. The strategic placement of fluorine atoms on the polymer backbone can enhance key parameters that govern solar cell efficiency. Specifically, the lowering of the HOMO energy level through fluorination can lead to a higher open-circuit voltage (Voc) in OPV devices.

Furthermore, the altered electronic properties and morphology of polymers containing units like this compound could influence charge transport and exciton dissociation at the donor-acceptor interface in a bulk heterojunction solar cell. Research in this area focuses on synthesizing novel fluorinated polymers and characterizing their photophysical and electrochemical properties to assess their potential for high-efficiency organic solar cells.

Exploration of Ferroelectric Properties in Chiral Polythienylene Derivatives

A significant area of research for fluorinated thiophenes is in the development of ferroelectric materials. Scientists have synthesized novel polythienylene derivatives by introducing fluorine-containing chiral liquid crystalline substituents into the 3-position of the thiophene ring. The goal is to achieve a rapid response to an electric field by leveraging ferroelectric liquid crystallinity.

In one study, a chiral liquid crystalline substituent with a fluorine-containing asymmetric moiety was attached to the thiophene ring, and the resulting monomers were polymerized. The synthesized polymers were found to be fusible and soluble in common organic solvents. One of the polymers exhibited a chiral smectic C (SmC) phase, which is a prerequisite for ferroelectricity. A notable finding was the drastic increase in the dielectric constant of the polymer in the temperature range of the SmC phase, confirming its ferroelectric behavior. This research highlights the potential of incorporating fluorinated chiral side chains, conceptually similar to what could be derived from this compound with appropriate modifications, in creating advanced ferroelectric polymers.

| Polymer Property | Observation | Implication |

| Phase Behavior | Exhibition of a chiral smectic C (SmC) phase | Necessary for ferroelectric properties |

| Dielectric Constant | Drastic increase in the SmC phase temperature range | Confirmation of ferroelectric behavior |

| Solubility | Soluble in ordinary organic solvents | Good processability for device fabrication |

| Optical Absorption | UV-Vis absorption bands in the 350-400 nm range | Indicates the extent of main-chain conjugation |

Fabrication of Conducting Metallopolymers and Investigation of Catalytic Properties

The synthesis of conducting metallopolymers by incorporating metal complexes into a conjugated polymer backbone is a promising route to new catalytic materials. The electronic properties of the polymer can influence the catalytic activity of the metal center. While the direct use of this compound in the fabrication of conducting metallopolymers is not extensively documented in the reviewed literature, the general concept involves functionalizing thiophene monomers with ligands that can coordinate to metal centers.

The electron-withdrawing nature of the 1,2-dichloro-1,2,2-trifluoroethyl group could potentially modulate the redox properties of the polythiophene backbone and, consequently, the catalytic activity of any appended metal complexes. Theoretical studies suggest that tuning the electronic nature of the polymer backbone can directly influence the metal-ligand bond strength and catalytic performance. However, specific research on metallopolymers derived from this compound and their catalytic properties is an area that requires further investigation.

Utilization as Chemical Building Blocks and Reagents in Organic Synthesis

Beyond its use in polymer science, this compound serves as a valuable precursor for the synthesis of more complex molecules.

Precursors for the Synthesis of Complex Heterocyclic Compounds

Thiophene and its derivatives are fundamental building blocks in heterocyclic chemistry, serving as precursors to a wide array of more complex ring systems with diverse biological and material properties. The presence of the reactive 1,2-dichloro-1,2,2-trifluoroethyl group on the thiophene ring offers a unique handle for further chemical transformations.

While specific, documented examples of the use of this compound as a precursor for complex heterocyclic compounds were not prominent in the surveyed academic literature, the general reactivity of similar fluorinated compounds suggests several potential synthetic pathways. For instance, dehalogenation or substitution reactions on the fluoroalkyl chain could lead to novel thiophene-containing alkenes or ethers, which could then undergo cycloaddition or condensation reactions to form new heterocyclic systems. The electron-withdrawing nature of the substituent also influences the reactivity of the thiophene ring itself in electrophilic substitution reactions. Further research is needed to fully explore the synthetic utility of this particular fluorinated thiophene in the construction of novel and complex heterocyclic architectures. nih.gov

Development of Novel Fluorinating and Fluoroalkylating Reagents

The field of organofluorine chemistry has seen significant advancements through the development of new and more effective fluorinating and fluoroalkylating reagents. chinesechemsoc.org Organofluorine compounds are crucial in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms. acs.org The development of bench-stable and selective reagents is a continuous effort in synthetic chemistry. chinesechemsoc.org

The structure of this compound suggests its potential as a precursor for novel fluorinating or fluoroalkylating agents. The presence of chlorine and fluorine atoms on the ethyl side chain offers multiple possibilities for chemical transformation. For instance, selective dehalogenation or metal-halogen exchange reactions could potentially generate reactive intermediates capable of transferring fluorine or a fluoroalkyl group to other molecules.

Table 1: Potential Reactive Intermediates from this compound for Fluorination/Fluoroalkylation

| Precursor Compound | Potential Reagent Type | Generated Reactive Species (Hypothetical) | Potential Application |

| This compound | Nucleophilic Fluorinating Agent | Anion at C-1 or C-2 of the ethyl group | Transfer of F⁻ or a fluoroalkyl anion |

| This compound | Electrophilic Fluorinating Agent | Cation at C-1 or C-2 of the ethyl group | Transfer of F⁺ or a fluoroalkyl cation |

| This compound | Radical Fluoroalkylating Agent | Radical at C-1 or C-2 of the ethyl group | Transfer of a fluoroalkyl radical |

The development of such reagents would likely involve a systematic study of the reactivity of the dichloro-trifluoroethyl group. Researchers would explore reactions with various reducing and oxidizing agents, as well as with organometallic species, to unlock the potential of this compound as a source of reactive fluorine-containing species. The thiophene ring itself could play a role in modulating the reactivity of the side chain through its electronic properties.

Scaffold Design for Fundamental Structure-Activity Relationship Studies

Thiophene and its derivatives are widely recognized as important scaffolds in medicinal chemistry and materials science. researchgate.net The thiophene ring is a bioisostere of the benzene (B151609) ring and can participate in various non-covalent interactions, making it a valuable component in the design of molecules with specific functions. nih.gov The use of thiophene-based scaffolds allows for the systematic modification of substituents to probe structure-activity relationships (SAR). researchgate.net

This compound can serve as a foundational scaffold for SAR studies. The thiophene ring provides a rigid core onto which various functional groups can be introduced at the 3, 4, and 5-positions. The polyhalogenated ethyl group at the 2-position offers a unique and sterically demanding substituent whose impact on molecular properties can be investigated.

Table 2: Potential Modifications of the this compound Scaffold for SAR Studies

| Position on Thiophene Ring | Type of Modification | Potential Impact on Molecular Properties |

| 3, 4, 5 | Introduction of electron-donating or withdrawing groups | Modulation of electronic properties, polarity, and solubility |

| 3, 4, 5 | Introduction of sterically bulky groups | Alteration of molecular conformation and steric interactions |

| 3, 4, 5 | Introduction of hydrogen-bonding moieties | Enhancement of intermolecular interactions |

| 2 (ethyl side chain) | Selective dehalogenation or substitution | Fine-tuning of lipophilicity and electronic effects |

By synthesizing a library of derivatives based on this scaffold, researchers could systematically investigate how changes in the substitution pattern affect physical properties such as melting point, solubility, and crystal packing. In the context of materials science, such studies could elucidate the relationship between molecular structure and properties like charge transport, photoluminescence, and thermal stability. mdpi.comrsc.org It is important to note that these fundamental studies would focus on the physicochemical properties, excluding specific biological activity outcomes.

Enabling Novel Synthetic Methodologies Leveraging the Unique Reactivity of this compound

The unique combination of a thiophene ring and a polyhalogenated ethyl group in this compound opens up possibilities for the development of novel synthetic methodologies. The reactivity of both the aromatic ring and the side chain can be exploited to construct complex molecular architectures.

The thiophene ring is susceptible to electrophilic substitution, primarily at the 5-position. pharmaguideline.com This allows for the introduction of a wide range of functional groups. Furthermore, the C-H bonds on the thiophene ring can be activated for direct functionalization through transition-metal catalysis. organic-chemistry.org

The dichloro-trifluoroethyl side chain offers a rich playground for synthetic transformations. Selective dehalogenation could lead to the formation of vinylthiophenes or acetylenic thiophenes, which are valuable building blocks in organic synthesis. mdpi.com The presence of both chlorine and fluorine atoms allows for differential reactivity, where one type of halogen can be selectively targeted for reaction while the other remains intact.

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product Class |

| Electrophilic Aromatic Substitution | Electrophile (e.g., acyl chloride, alkyl halide) with Lewis acid | 5-Substituted-2-(1,2-dichloro-1,2,2-trifluoroethyl)thiophenes |

| C-H Activation/Functionalization | Transition metal catalyst (e.g., Pd, Rh) with coupling partner | Functionalized thiophenes at positions 3, 4, or 5 |

| Reductive Dehalogenation | Reducing agent (e.g., Zn, Na) | Fluoro-vinyl or fluoro-acetylenic thiophenes |

| Nucleophilic Substitution | Nucleophile (e.g., alkoxide, amine) | Thiophenes with modified ethyl side chains |

| Cross-Coupling Reactions | Transition metal catalyst with organometallic reagent | Biaryl or vinylated thiophene derivatives |

The development of synthetic methodologies based on this compound would contribute to the broader field of organic synthesis by providing new routes to highly functionalized and fluorinated thiophene derivatives. These derivatives could then be utilized in various areas of chemical research, from the synthesis of complex organic molecules to the preparation of novel functional materials.

Conclusion and Future Research Directions

Synthesis and Mechanistic Studies of 2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene

Optimization of Radical Initiators: A systematic study of various radical initiators (e.g., AIBN, benzoyl peroxide) and initiation methods (e.g., thermal, photochemical) to maximize the yield and minimize side products. The free-radical halogenation process typically involves initiation, propagation, and termination steps. lscollege.ac.inwikipedia.org

Solvent Effects: Investigating the influence of different solvents on the reaction pathway and efficiency.

Substrate Scope: Exploring the applicability of the optimized method to a range of substituted thiophenes to create a library of novel fluorinated compounds.

Mechanistic Probes: Employing techniques such as radical trapping experiments and kinetic studies to elucidate the precise mechanism of the carbon-carbon bond formation between the thiophene (B33073) ring and the dichloro-trifluoroethyl radical. Understanding the stability of the intermediate radicals will be key to controlling the reaction.

Advancements in Spectroscopic and Computational Characterization of Halogenated Thiophenes

A thorough characterization of this compound is essential for confirming its structure and understanding its electronic properties. Future research should focus on a combined experimental and computational approach.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H, 13C, and 19F NMR studies will be fundamental. 2D NMR techniques like COSY, HSQC, and HMBC will be invaluable for unambiguous assignment of all signals. The 19F NMR spectrum, in particular, will provide crucial information about the electronic environment of the fluorine atoms. The π-stacking signature in NMR solution spectra of thiophene-based conjugated polymers can also be a valuable diagnostic tool. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy: These techniques will help identify characteristic vibrational modes of the thiophene ring and the C-Cl and C-F bonds. Comparison with theoretical calculations can aid in the precise assignment of spectral features.

Mass Spectrometry (MS): High-resolution mass spectrometry will be necessary to confirm the molecular weight and elemental composition. Analysis of the fragmentation pattern can provide further structural insights.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts. mdpi.comnih.gov This theoretical data will serve as a benchmark for the experimental results.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will provide insights into the electronic structure and reactivity of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions and charge distribution, shedding light on the influence of the halogenated ethyl group on the thiophene ring's electronics.

Emerging Synthetic Strategies for Highly Fluorinated Thiophene Architectures

Building upon the synthesis of the target molecule, future research should explore the development of more sophisticated and efficient synthetic methodologies for creating highly fluorinated thiophene architectures. This could involve:

Direct C-H Fluorination: Investigating the use of modern direct C-H activation/fluorination techniques to introduce fluorine atoms directly onto the thiophene ring of pre-functionalized precursors.

Fluorinated Building Blocks: Utilizing novel, commercially available or readily synthesizable fluorinated building blocks in cross-coupling reactions (e.g., Suzuki, Stille) to construct complex thiophene-based molecules.

Flow Chemistry: Employing microreactor technology for the synthesis of fluorinated thiophenes. Flow chemistry can offer improved safety, scalability, and control over reaction parameters for highly exothermic or hazardous reactions often associated with fluorination. rsc.org

Expanding the Scope of Computational Chemistry in Rational Design of Fluorinated Molecules

Computational chemistry will be an indispensable tool in guiding the future development of fluorinated thiophenes. Beyond basic characterization, computational studies should be directed towards:

Predictive Modeling: Developing robust computational models to predict the electronic and photophysical properties of yet-to-be-synthesized fluorinated thiophene derivatives. This will enable the in-silico screening of large libraries of compounds for specific applications.

Reaction Mechanism Elucidation: Using high-level theoretical calculations to investigate the transition states and reaction pathways of key synthetic steps, leading to a more rational approach to reaction optimization.

Materials Property Simulation: Simulating the bulk properties of materials derived from these molecules, such as charge transport characteristics in organic semiconductors or the photophysical behavior in organic light-emitting diodes (OLEDs). Theoretical studies have shown that introducing fluorine atoms can decrease the HOMO-LUMO gap, which is beneficial for conductivity. rsc.org

Outlook on Novel Advanced Material Systems Derived from this compound Scaffolds

The unique combination of a thiophene ring and a highly halogenated side chain in this compound suggests its potential as a building block for advanced materials. Future research in this area should focus on:

Organic Electronics: Thiophene-based compounds are of significant interest for applications in organic electronics. researchgate.netjuniperpublishers.comresearchgate.net The electron-withdrawing nature of the fluoroalkyl group could lead to materials with desirable electron-accepting properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fluoropolymers: Polymerization of functionalized derivatives of this compound could lead to novel fluoropolymers with tailored properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. The presence of fluorinated chains can influence the wetting properties of surfaces. nih.gov

Liquid Crystals: The rigid thiophene core combined with a flexible, polarizable haloalkyl chain is a structural motif found in some liquid crystalline materials. Investigating the mesomorphic properties of derivatives of this compound could open up new avenues in display and sensor technologies.

Q & A

Q. What are the recommended synthetic routes for 2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or cross-coupling reactions targeting the thiophene ring. For instance, palladium-catalyzed coupling (e.g., Suzuki-Miyaura or Stille reactions) can introduce fluorinated alkyl groups. A key intermediate is 1,2-dichloro-1,2,2-trifluoroethane (HCFC-123b), which can react with thiophene derivatives under controlled conditions . Optimal yields (>70%) are achieved using anhydrous solvents (e.g., THF or dioxane) and temperatures between 60–80°C. Impurities such as unreacted thiophene or over-halogenated byproducts should be monitored via GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : <sup>19</sup>F NMR is critical for identifying CF3 and Cl-F environments (δ -70 to -80 ppm for CF3 groups). <sup>1</sup>H NMR resolves thiophene protons (δ 6.8–7.5 ppm) .

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion [M]<sup>+</sup> at m/z 238 (C6H3Cl2F3S) is a key identifier .

- Elemental Analysis : Confirm stoichiometry (C: 30.15%, Cl: 29.65%, F: 23.84%) using combustion analysis .

Q. How does the electronic structure of the thiophene ring influence reactivity in this compound?

The thiophene’s aromatic π-system directs electrophilic substitution at the 5-position. Fluorinated alkyl groups (e.g., -CF2Cl) act as electron-withdrawing groups, reducing ring electron density and favoring nucleophilic attack. Computational studies (DFT) show a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in derivatization reactions?

Discrepancies in substitution patterns (e.g., 3- vs. 5-position) arise from solvent polarity and catalyst choice. For example, polar aprotic solvents (DMF) stabilize carbocation intermediates, favoring 5-substitution, while non-polar solvents (toluene) promote radical pathways leading to 3-substitution . Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or HPLC .

Q. How can environmental persistence of this compound be assessed, given its polyfluorinated structure?

Use accelerated degradation studies:

- Hydrolysis : Test stability in buffered solutions (pH 4–10) at 50°C. PFAS-like resistance is expected due to C-F bonds .

- Photolysis : Expose to UV-C light (254 nm) and monitor decomposition via LC-MS/MS. Degradation products may include sulfonic acid derivatives .

- Bioaccumulation : Employ quantitative structure-activity relationship (QSAR) models to predict log Kow (estimated ~3.5) .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points)?

Divergent data may stem from purity issues or measurement techniques. For example:

Q. How can the compound’s fluorinated moiety be functionalized for advanced applications?

Q. What computational methods predict its interaction with biological targets?

Q. How do structural analogs differ in toxicity profiles?

Compare with 1,2-dichlorotetrafluoroethane (HCFC-123a):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.